Methyl mandelate

Übersicht

Beschreibung

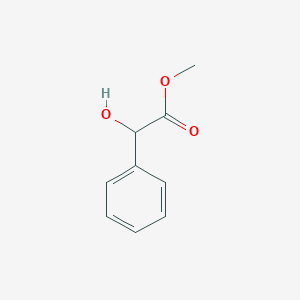

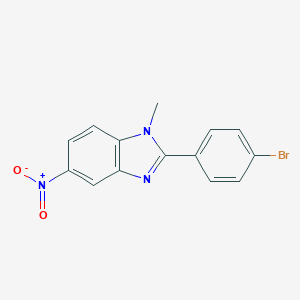

Methyl mandelate is a member of benzenes and a natural product found in Lepidium meyenii . It has a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol . The IUPAC name for Methyl mandelate is methyl 2-hydroxy-2-phenylacetate .

Synthesis Analysis

A series of ten ionic liquids (ILs) was synthesized from the renewable resource mandelic acid . The ILs showed low antimicrobial activity towards the thirteen bacterial and twelve fungal strains they were screened against .

Molecular Structure Analysis

The molecular structure of Methyl mandelate is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3 .

Chemical Reactions Analysis

The reaction catalyzed by mandelate racemase proceeds by a two-base mechanism . In the gas phase, the elimination kinetics of racemic methyl mandelate yielded benzaldehyde, methanol, and carbon monoxide .

Physical And Chemical Properties Analysis

Methyl mandelate has a molecular weight of 166.1739 . The IUPAC Standard InChI is InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3 .

Wissenschaftliche Forschungsanwendungen

Enantioselective Reduction

Methyl mandelate is used in the enantioselective reduction of methyl benzoylformate to ®-methyl mandelate . This compound is an important pharmaceutical intermediate and a versatile resolving agent .

Phase Transfer Catalysis

Methyl mandelate is used in liquid–liquid–liquid phase transfer catalysis (L–L–L PTC) with tetra-butyl ammonium bromide as a catalyst . This process leads to 100% selectivity towards methyl phenyl glyoxylate within a very short reaction time .

Synthesis of Optically Active Compounds

Methyl (S)- (+)-mandelate, an optically active form of methyl mandelate, is used as a building block in the preparation of other optically active compounds . For example, it can be used to prepare (S)- (-)2-hydroxy-1,2,2-triphenylethyl acetate and (α′ S)-α′-methoxycarbonylbenzyl (2 S,4 R)- (+)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylate .

Selective Oxidation

Methyl mandelate can be selectively oxidized to methyl phenyl glyoxylate using liquid–liquid–liquid phase transfer catalysis . This method offers several advantages including catalyst separation and reusability .

Wirkmechanismus

Target of Action

Methyl mandelate, a derivative of mandelic acid, is a small non-planar chiral molecule It’s known that mandelic acid and its derivatives are important pharmaceutical intermediates . They can be used as raw materials for producing various pharmaceuticals .

Mode of Action

It’s known that the chiral recognition mechanism involves the hydrophobic portions of methyl mandelate being included in the hydrophobic cavity of permethylated β-cyclodextrin (pm-β-cd) to form inclusion complexes . The main driving forces responsible for chiral recognition are hydrophobic forces and weak hydrogen bondings .

Biochemical Pathways

Mandelate and its structural analogues are converted into catechol or protocatechuate via various pathways . These pathways involve several enzymes, and their regulation and genetics are complex . Methyl mandelate is also involved in the L-phenylalanine pathway in Escherichia coli .

Pharmacokinetics

It’s known that the enantioseparations of methyl mandelate on a pm-β-cd chiral column are enthalpy-driven processes . The retention factor, separation factor, and resolution factor for methyl mandelate resolved on the PM-β-CD column all generally decrease with the increase of methanol content .

Result of Action

It’s known that the enantioseparations of methyl mandelate can correctly predict the retention order and provide an atomistic account of how chiral discrimination takes place .

Action Environment

The action of methyl mandelate is influenced by environmental factors such as the concentration of organic modifiers and the column temperature . These factors affect the retention factor, separation factor, and resolution factor for methyl mandelate resolved on the PM-β-CD column .

Eigenschaften

IUPAC Name |

methyl 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITATYELQCJRCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871907 | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl mandelate | |

CAS RN |

4358-87-6, 771-90-4 | |

| Record name | (±)-Methyl mandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4358-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl mandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl mandelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (±)-glycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl phenylglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of methyl mandelate?

A1: Methyl mandelate has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.

Q2: What spectroscopic techniques have been used to characterize methyl mandelate?

A2: Researchers have employed a variety of spectroscopic methods to study methyl mandelate, including:

- Infrared (IR) Spectroscopy: IR spectroscopy has been particularly useful for studying the intramolecular hydrogen bonding in methyl mandelate, specifically the influence of different solvents on the O–H and >C=O stretching frequencies. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have provided information about the conformation of methyl mandelate and its interactions with chiral selectors like β-cyclodextrin. [, ]

- Vibrational Circular Dichroism (VCD): VCD spectroscopy, combined with computational methods, has helped to elucidate the solvent effects on the vibrational modes of methyl mandelate in different solutions. []

- Ultraviolet (UV) Spectroscopy: Coupled with IR spectroscopy in a double-resonance setup, UV spectroscopy has enabled the characterization of the hydrogen bond topology in complexes of methyl mandelate with other molecules, providing insights into chiral recognition. [, ]

Q3: Can methyl mandelate act as a reactant in catalytic reactions?

A3: Yes, methyl mandelate can serve as a starting material in various catalytic reactions. For example, it undergoes oxidative homocoupling when treated with titanium tetrachloride (TiCl4) and an amine at room temperature. [] In the presence of an aldehyde (ArCHO), a syn-diastereoselective aldol condensation occurs instead of dimerization. Furthermore, adding aniline (PhNH2) leads to an exclusive Mannich-type syn-diastereoselective reaction. []

Q4: How is methyl mandelate used in asymmetric synthesis?

A4: Methyl mandelate, particularly its enantiopure (S)-isomer, serves as a valuable starting material in the stereoselective synthesis of substituted piperidines. This approach has been successfully employed in the total asymmetric synthesis of (+)-dienomycin C, an alkaloid with potential biological activity. []

Q5: What is the significance of the chirality of methyl mandelate?

A5: Methyl mandelate exists as two enantiomers due to a chiral center. This chirality is crucial for its biological interactions and applications as a chiral building block in synthesis. The ability to separate these enantiomers is essential for various pharmaceutical and chemical processes.

Q6: What methods have been explored for the enantiomeric separation of methyl mandelate?

A6: Researchers have investigated various techniques for the enantioselective separation of methyl mandelate, including:

- Gas Chromatography: Using a β-cyclodextrin chiral stationary phase, enantiomers of methyl mandelate can be separated by gas chromatography. Thermodynamic parameters calculated from this process suggest an enthalpy-driven separation mechanism, primarily influenced by interactions between methyl mandelate and the outer surface of the β-cyclodextrin cavity. []

- Liquid Chromatography: Several chiral stationary phases have been successful in separating methyl mandelate enantiomers, including:

- Crosslinked cyclodextrin gels: Both α- and β-cyclodextrin gels have been used, with β-CD-E showing preferential binding to the L-(+)-isomer and high resolution capability. []

- Amylose 3,5-dimethylphenylcarbamate (Chiralpak IA): Studies using this stationary phase have revealed characteristic modifier concentration points where changes in the mobile phase composition lead to significant shifts in enantioselectivity, highlighting the impact of solvent interactions on the separation process. []

- Tris-(3,5-dimethylphenyl)carbamoyl cellulose: Investigations using this stationary phase have uncovered unusual adsorption behavior and provided valuable insights into the thermodynamic and kinetic aspects of chiral recognition. [, ]

- Chiral Metal–Organic Frameworks (MOFs): Robust Zr-based MOFs functionalized with chiral amine-alcohol groups have demonstrated high enantioselectivity in the adsorption separation of racemic methyl mandelate. These MOFs offer high chemical stability, abundant binding sites, and large chiral pores, making them promising materials for enantioselective separations. []

Q7: How does the chirality of methyl mandelate influence its aggregation behavior?

A7: Studies have revealed a fascinating interplay between chirality and aggregation in methyl mandelate. The relative chirality of the monomers significantly influences the dimerization process. Spectroscopic and computational analyses have shown that the most stable homochiral dimer forms two intermolecular O–H⋯OC hydrogen bonds, while the more strongly bound heterochiral dimer only involves one. This highlights the delicate balance between dispersion forces and hydrogen bonding in chirality discrimination. [] In the bulk phase, different hydrogen-bond patterns compete, leading to variations in volatility between enantiopure and racemic methyl mandelate crystals. []

Q8: How have computational methods contributed to understanding methyl mandelate?

A8: Computational chemistry has played a crucial role in complementing experimental studies on methyl mandelate:

- Conformational Analysis: Density Functional Theory (DFT) calculations have been extensively employed to identify and characterize the stable conformers of methyl mandelate, providing valuable insights into its structural preferences and the factors influencing its interactions with other molecules. []

- Chiral Recognition: DFT calculations have been instrumental in rationalizing the enantioselective binding of methyl mandelate with chiral selectors like β-cyclodextrin. These calculations have revealed the crucial role of short-range dispersion forces in driving both complex formation and enantiodiscrimination. []

- Reaction Mechanism Studies: DFT methods have been applied to elucidate the gas-phase elimination kinetics of methyl mandelate, providing theoretical estimations of thermodynamic and kinetic parameters that are in good agreement with experimental data. These studies suggest a concerted, non-synchronous mechanism involving a two-step process with a lactone intermediate. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)